molecular formula C19H16Cl2N2O4 B15150977 N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B15150977
M. Wt: 407.2 g/mol
InChI Key: MNVLIULOZLXRIO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a methoxypropyl chain, and a dioxoisoindole carboxamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, undergoes a reaction with a suitable acylating agent to form the corresponding N-acyl derivative.

    Introduction of the Methoxypropyl Group: The N-acyl derivative is then reacted with 3-methoxypropylamine under controlled conditions to introduce the methoxypropyl group.

    Cyclization to Form the Dioxoisoindole Ring: The intermediate product undergoes cyclization in the presence of a suitable catalyst to form the dioxoisoindole ring structure.

    Final Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-(3-methoxypropyl)thiourea: Shares a similar dichlorophenyl and methoxypropyl structure but differs in the presence of a thiourea group instead of a dioxoisoindole carboxamide moiety.

    N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H16Cl2N2O4

Molecular Weight

407.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H16Cl2N2O4/c1-27-8-2-7-23-18(25)13-5-3-11(9-14(13)19(23)26)17(24)22-12-4-6-15(20)16(21)10-12/h3-6,9-10H,2,7-8H2,1H3,(H,22,24)

InChI Key

MNVLIULOZLXRIO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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